Cas no 1823511-18-7 (Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate)

Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate is a carbamate-protected amine derivative featuring a chloro-substituted indane core. This compound serves as a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The tert-butoxycarbonyl (Boc) protecting group enhances stability and facilitates selective deprotection under mild acidic conditions, enabling controlled functionalization of the amine moiety. The chloro-substituted indane scaffold offers versatility for further derivatization, making it useful in the development of bioactive molecules. Its well-defined structure and high purity ensure reproducibility in synthetic routes. This compound is typically handled under inert conditions to preserve its integrity.
Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate structure
1823511-18-7 structure
Product name:Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
CAS No:1823511-18-7
MF:C15H20ClNO2
Molecular Weight:281.777803421021
CID:4936449

Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate 化学的及び物理的性質

名前と識別子

    • tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
    • Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
    • インチ: 1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-11-5-4-10-6-7-12(16)8-13(10)11/h6-8,11H,4-5,9H2,1-3H3,(H,17,18)
    • InChIKey: XPIDTAMFETWZMK-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2CCC(CNC(=O)OC(C)(C)C)C=2C=1

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 327
  • XLogP3: 3.7
  • トポロジー分子極性表面積: 38.3

Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Crysdot LLC
CD12103028-1g
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
1823511-18-7 95+%
1g
$842 2024-07-24
Alichem
A079000961-1g
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
1823511-18-7 95%
1g
$877.10 2023-09-02
Chemenu
CM268795-1g
tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate
1823511-18-7 95%
1g
$*** 2023-03-31

Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate 関連文献

Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamateに関する追加情報

Introduction to Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate (CAS No. 1823511-18-7)

Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate, with the CAS number 1823511-18-7, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the class of carbamates and exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug development.

The molecular structure of Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate consists of a tert-butyl group attached to a carbamate moiety, which is further linked to a 6-chloro-2,3-dihydro-1H-inden scaffold. This particular arrangement of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The presence of the chloro substituent on the indene ring enhances its reactivity, making it a valuable building block for further chemical modifications.

In recent years, there has been growing interest in indene derivatives due to their broad spectrum of biological activities. The indene core is known to exhibit properties that are beneficial in the development of pharmaceuticals targeting various diseases. Specifically, derivatives of indene have shown promise in the treatment of neurological disorders, cancer, and infectious diseases. The carbamate functional group in Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate adds another layer of functionality, allowing for further derivatization and customization to meet specific pharmacological requirements.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of novel therapeutic agents. Researchers have been exploring its utility in creating molecules that can interact with biological targets in unique ways. For instance, the tert-butyl group provides steric hindrance, which can be exploited to optimize binding affinities and selectivity. This makes Tert-Butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate a valuable asset in medicinal chemistry libraries.

Recent studies have highlighted the importance of indene derivatives in drug discovery. A notable example is the investigation of these compounds for their anti-cancer properties. The structural features of indene derivatives allow them to interfere with critical biological pathways involved in tumor growth and progression. By incorporating Tert-butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate into synthetic schemes, researchers can develop new molecules with enhanced efficacy and reduced side effects.

The role of carbamates in pharmaceuticals cannot be overstated. Carbamates are known for their versatility and have been used in various drug classes, including neuroprotective agents and anti-inflammatory drugs. The incorporation of a carbamate group into a molecule like Tert-butyl ((6-chloro-2,3-dihydro-1H-inden-1-yl)methyl)carbamate can significantly alter its pharmacokinetic and pharmacodynamic properties. This opens up numerous possibilities for developing new treatments for a wide range of diseases.

In addition to their therapeutic potential, these compounds are also valuable tools in chemical biology research. They can be used as probes to study enzyme mechanisms and as intermediates in the synthesis of more complex molecules. The ability to modify the structure of Tert-butyl ((6-chloro-2,3-dihydro-1H-inden-1-ylmethyl)carbamate allows researchers to fine-tune its properties for specific applications.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed hydrogenations, are often employed to construct the desired molecular framework efficiently. The chloro substituent on the indene ring plays a crucial role in these reactions, facilitating key transformations that would otherwise be challenging.

As research continues to evolve, new applications for Tert-butyl ((6-chloro-2,3-dihydro-1H-inden-ylmethyl)carbamate are likely to emerge. The combination of its unique structural features and reactivity makes it a promising candidate for future drug development initiatives. Collaborative efforts between synthetic chemists and biologists will be essential in unlocking its full potential and translating laboratory findings into clinical applications.

In conclusion, Tert-butyl ((6-chloro-o2,3-dihydro4H-inden-5)-ymethyl)carbamate (CAS No.1823511-18-7) is a multifaceted compound with significant implications in pharmaceutical research. Its structural attributes and reactivity make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As our understanding of its properties continues to grow, so too will its applications in drug discovery and development.

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